N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide
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Overview
Description
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is a complex organic compound featuring a thiazole ring fused with an adamantane structure and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. This can be achieved through the cyclization of appropriate precursors such as 2-aminothiazoles and 3-nitrophenyl derivatives. The adamantane carboxamide moiety is then introduced through a series of reactions involving adamantane derivatives and carboxylic acid derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group on the phenyl ring can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H₂).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amino derivatives, hydrazine derivatives.
Substitution: Thiazole derivatives with various substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.
Medicine: The compound's biological activity has been explored for its potential medicinal applications. It may exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism by which N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The adamantane core can bind to certain enzymes or receptors, modulating their activity. The nitrophenyl group may participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways:
Enzymes: Potential targets include enzymes involved in metabolic pathways.
Receptors: The compound may interact with receptors involved in signaling pathways.
Comparison with Similar Compounds
Thiazole derivatives: Other thiazole-based compounds with different substituents.
Adamantane derivatives: Compounds featuring adamantane with various functional groups.
Nitrophenyl derivatives: Compounds containing nitrophenyl groups in different chemical environments.
Uniqueness: N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide stands out due to its combination of the adamantane core, thiazole ring, and nitrophenyl group, which provides a unique set of chemical and biological properties.
Properties
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-18(20-8-12-4-13(9-20)6-14(5-12)10-20)22-19-21-17(11-27-19)15-2-1-3-16(7-15)23(25)26/h1-3,7,11-14H,4-6,8-10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBOEPMNDWHKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC(=CS4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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